Boc-N-methyl-D-alanine
Overview
Description
Boc-N-methyl-D-alanine, also known as Boc-N-Me-D-Ala-OH or N-Boc-N-methyl-D-alanine, is a compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 . It is used in various chemical and biological applications.
Synthesis Analysis
The synthesis of N-methylated polypeptides, including this compound, has been studied extensively. The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a common method used for the synthesis of N-methylated polypeptides . The synthesis of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids has been investigated, and the polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives have been studied .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid . The InChI representation of the molecule is InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1 . The canonical SMILES representation is CC(C(=O)O)N©C(=O)OC©©C, and the isomeric SMILES representation is CC@HO)N©C(=O)OC©©C .
Chemical Reactions Analysis
The Boc protection of amines, including this compound, is a significant process in organic synthesis. The Boc protection of amines can be achieved in catalyst and solvent-free media under mild reaction conditions . The products of this reaction can be confirmed by 1H, 13C NMR, and IR spectroscopy .
Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 203.24 g/mol . Its XLogP3-AA value, which is a measure of its lipophilicity, is 1.1 .
Scientific Research Applications
Solid-Phase Synthesis of DNA Binding Polyamides : Boc-N-methyl-D-alanine is used in the solid-phase synthesis of polyamides for DNA binding. These polyamides show affinity and sequence specificity for DNA, which is useful for gene regulation studies (Baird & Dervan, 1996).
Peptide Synthesis : It's used in the side-chain protection of amino acids like α-methyl-β-3, 4-dihydroxyphenyl-L-alanine (αMeDopa) during solid-phase peptide synthesis. This demonstrates its utility in creating complex peptide structures (Hsieh & Demaine, 1991).
Polymer Synthesis : In polymer chemistry, this compound is used to create methacrylate polymers containing amino acid moieties. These polymers have controlled molecular weight and narrow molecular weight distribution, which could be useful in drug delivery systems (Kumar, Roy, & De, 2012).
Biocatalytic Applications : A study on the biocatalytic resolution of Boc-dl-alanine methyl ester by Bacillus amyloliquefaciens WZZ002 showed high enantioselectivity and substrate tolerance, highlighting potential commercial applications in producing specific enantiomers of Boc-d-Ala-OMe (Zheng et al., 2015).
Spectroscopy and Structure Analysis : The compound is used in vibrational spectroscopy to study protein and DNA structure, hydration, and binding of biomolecules. This research provides insights into the structural and electronic properties of amino acids in different environments (Jalkanen et al., 2006).
Synthesis of Bioactive Compounds : this compound is employed in the synthesis of bioactive compounds such as poly(ADP-ribose) polymerase inhibitors, demonstrating its role in medicinal chemistry (Kolaczkowski et al., 2019).
Safety and Hazards
When handling Boc-N-methyl-D-alanine, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .
Future Directions
Mechanism of Action
Target of Action
Boc-N-methyl-D-alanine, also known as Boc-N-Me-D-Ala-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptides and proteins . The compound acts as a protective group for these amino groups during peptide synthesis, preventing unwanted side reactions .
Mode of Action
Boc-N-Me-D-Ala-OH interacts with its targets (amino groups) through a process known as Boc protection . This involves the formation of a carbamate linkage between the amino group of the peptide or protein and the Boc group of the Boc-N-Me-D-Ala-OH . This reaction is typically catalyzed by a base and results in the formation of a Boc-protected amine .
Biochemical Pathways
The primary biochemical pathway affected by Boc-N-Me-D-Ala-OH is peptide synthesis . By protecting the amino groups in peptides and proteins, Boc-N-Me-D-Ala-OH allows for the selective addition of other amino acids to the peptide chain . This enables the synthesis of complex peptides without unwanted side reactions .
Pharmacokinetics
Like other boc-protected amino acids, it is likely to have good stability under basic and nucleophilic conditions .
Result of Action
The result of Boc-N-Me-D-Ala-OH’s action is the formation of Boc-protected amines . These protected amines can then undergo further reactions in peptide synthesis without interference from the amino group . This allows for the precise and controlled synthesis of complex peptides .
Action Environment
The action of Boc-N-Me-D-Ala-OH is influenced by several environmental factors. For example, the Boc protection reaction is typically carried out under basic conditions . Additionally, the compound is stable under a wide range of conditions, including basic and nucleophilic environments . It can be removed under acidic conditions, allowing for the selective deprotection of the amino group .
properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQXRIIQSTJCQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583400 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19914-38-6 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)methylamino]propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.